molecular formula C16H20FN5O B2819846 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide CAS No. 1203369-89-4

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide

Cat. No. B2819846
CAS RN: 1203369-89-4
M. Wt: 317.368
InChI Key: SRKRGRKYSISFAS-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide, also known as E-3810, is a small molecule inhibitor of the angiopoietin-Tie2 pathway. This pathway plays a crucial role in blood vessel formation and maintenance, making it a promising target for cancer therapy and other diseases associated with abnormal blood vessel growth.

Scientific Research Applications

Antibacterial Activity

The procainamide-tetraphenylborate complex (PR-TPB) derived from this compound has demonstrated antibacterial activity. It exhibits effectiveness against both Gram-positive bacteria (such as Staphylococcus aureus ATCC 29213 and Bacillus subtilis ATCC 10400) and yeast (including Candida albicans ATCC 10231) . This property makes it a potential candidate for developing antimicrobial agents.

Ion-Associate Complex Formation

The compound forms an ion-associate complex with sodium tetraphenyl borate. This complex was synthesized through an ion-associate reaction (green chemistry) in deionized water at room temperature. Various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, were used to characterize the solid complex. Understanding ion-associate interactions is crucial for studying bioactive molecules and their receptor interactions .

Computational Study and Electronic Characteristics

Using density functional theory (DFT), researchers computed the ground state electronic characteristics of the S1 and S2 complex configurations. The HOMO and LUMO frontier molecular orbitals, along with molecular electrostatics, provided insights into the chemical potential map. UV absorption peaks were detected for both configurations of the complex .

Polymer Synthesis

While not directly related to the compound itself, the monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester was synthesized efficiently. This monomer is useful for polymerization studies and potentially contributes to drug delivery systems or other applications .

Random Copolymerization

The compound’s derivative, 2-hydroxy ethyl methacrylate (HEMA) , can be copolymerized with diethyl amino ethyl methacrylate (DEAEM) . These random copolymers, synthesized via photoinitiation, have applications in materials science and biomaterials .

properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-3-18-14-10-15(22-11(2)21-14)19-7-8-20-16(23)12-5-4-6-13(17)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKRGRKYSISFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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